IDO1 Inhibition Potency: N2-Isopropyl Derivative vs. Unsubstituted 5-Amino Isoindolinone
The N2-isopropyl substitution is essential for achieving potent IDO1 inhibition. 5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one demonstrates significant IDO1 inhibitory activity in a cellular context, while the core scaffold 5-aminoisoindolin-1-one serves a different biological function, acting as a GPIIb/IIIa antagonist intermediate [1]. This functional divergence demonstrates that the isopropyl group is a critical pharmacophoric element.
| Evidence Dimension | IDO1 inhibition in cellular assay |
|---|---|
| Target Compound Data | IC50 = 100 nM (HeLa cells, IFN-gamma stimulated) |
| Comparator Or Baseline | 5-Aminoisoindolin-1-one (N-unsubstituted) - No IDO1 inhibition reported; principal application is GPIIb/IIIa antagonism. |
| Quantified Difference | Non-overlapping biological activity profiles (IDO1 inhibitor vs. GPIIb/IIIa antagonist intermediate) |
| Conditions | Human HeLa cells stimulated with interferon-gamma, measuring inhibition of kynurenine production [1] |
Why This Matters
Procuring the N2-isopropyl analog is mandatory for IDO1-targeted research; the unsubstituted 5-amino compound is not a functional substitute and cannot provide IDO1 inhibition data.
- [1] BindingDB. BDBM50234066 (CHEMBL4078152): IC50 = 100 nM for IDO1 in IFN-gamma stimulated human HeLa cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234066 View Source
